molecular formula C15H14N2O3 B2811371 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester CAS No. 4418-89-7

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester

Cat. No.: B2811371
CAS No.: 4418-89-7
M. Wt: 270.288
InChI Key: BJAJNFFVGJSFEM-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol . It is a derivative of azobenzene and benzoic acid, characterized by the presence of an azo group (-N=N-) linking a hydroxyphenyl group to a benzoic acid ethyl ester moiety. This compound is known for its vibrant color and is often used in dye chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester typically involves the diazotization of 4-aminobenzoic acid followed by coupling with phenol. The reaction conditions generally include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .

    Diazotization: 4-aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with phenol in an alkaline medium to form the azo compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale diazotization and coupling reactions. These processes are optimized for yield and purity, with careful control of reaction temperatures, pH, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can yield corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester involves its interaction with molecular targets through its azo group. The compound can undergo photoisomerization, where the azo group switches between trans and cis configurations upon exposure to light. This property is exploited in various applications, including molecular switches and sensors .

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylazo)benzoic acid: Similar in structure but lacks the hydroxy group.

    4-(4-Hydroxyphenylazo)benzoic acid: Similar but without the ethyl ester group.

    Azobenzene: Lacks the benzoic acid moiety.

Uniqueness

4-(4-Hydroxy-phenylazo)benzoic acid ethyl ester is unique due to the presence of both the hydroxy group and the ethyl ester group, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions and stability .

Properties

IUPAC Name

ethyl 4-[(4-hydroxyphenyl)diazenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)11-3-5-12(6-4-11)16-17-13-7-9-14(18)10-8-13/h3-10,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJAJNFFVGJSFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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